molecular formula C22H37NO5 B031139 Prostaglandin D2 Ethanolamide CAS No. 398138-28-8

Prostaglandin D2 Ethanolamide

Cat. No. B031139
M. Wt: 395.5 g/mol
InChI Key: KEYDJKSQFDUAGF-YIRKRNQHSA-N
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Description

Prostaglandin D2 Ethanolamide, or Prostamide D2, is a derivative of Prostaglandin D2 (PGD2), a key compound in inflammatory processes. It has been studied for its unique properties and functions in various biological systems.

Synthesis Analysis

Prostamide D2 can be synthesized through the reduction of PGD2 ethanolamide (Prostamide D2) to 9alpha,11beta-PGF2 ethanolamide (9alpha,11beta-Prostamide F2) by Prostaglandin F synthase. This process has been studied using techniques like liquid chromatographic-electrospray ionization-mass spectrometry (LC/ESI/MS), which can detect the substrate and products simultaneously (Koda et al., 2004).

Molecular Structure Analysis

The molecular structure of prostamide D2 includes modifications to the prostaglandin skeleton, often incorporating electrophilic isothiocyanato and photoactivatable azido groups. This structure has been synthesized using reactions like Wittig and Horner-Wadsworth-Emmons, completed through Mitsunobu azidation and peptide coupling (Shelnut et al., 2015).

Chemical Reactions and Properties

Prostamide D2 undergoes various chemical reactions involving enzymes like cyclooxygenase 2 (COX-2) and Prostaglandin F synthase. For example, the enzymatic formation of prostamide F2α from anandamide involves a newly identified intermediate metabolite, prostamide H2, indicating a two-step biosynthesis process (Yang et al., 2005).

Physical Properties Analysis

Prostamide D2's physical properties, such as its stability in various pH conditions and resistance to heat, have been explored in studies, revealing its robust nature in different environments. It requires sulfhydryl compounds for its reactions, indicating specific requirements for its stability and activity (Urade et al., 1985).

Chemical Properties Analysis

The chemical properties of prostamide D2, like its interaction with receptors and enzymes, have been studied. For instance, it has been found to not significantly inhibit the enzymatic hydrolysis of other compounds, suggesting its specific actions and interactions in biological systems (Matias et al., 2004).

Scientific Research Applications

  • Therapeutic Applications : Bimatoprost, developed from Prostamide F2 research, is used for treating glaucoma, eyelash hypotrichosis, and stimulating hair growth. It also shows potential for reducing fat deposition and other therapeutic applications (Woodward, Wang, & Poloso, 2013).

  • Feedback Mechanism on Endocannabinoid Actions : Bimatoprost and Prostaglandin F2 ethanolamide play a unique role in feedback mechanisms on endocannabinoid actions, suggesting new therapeutic possibilities (Woodward & Wang, 2015).

  • Pharmacological Actions : Prostamides' primary pharmacological actions might be related to novel receptors in the cat iris, rather than activating prostanoid receptors, enhancing AEA levels, or gating TRPV1 receptors (Matias et al., 2004).

  • Treatment of Allergic Disorders : Prostaglandin D2 receptor antagonists have potential in treating allergies like asthma and rhinitis, but more trials are needed to confirm efficacy and safety (Marone et al., 2018).

  • Role in the Central Nervous System : Prostamide/PGF synthase plays a crucial role in the central nervous system, possibly in myelinogenesis and regulating neuronal activity (Yoshikawa et al., 2011).

  • Identification of Prostamide Receptors : Novel prostaglandin-ethanolamide analogs with modified head and tail groups help identify a yet-to-be-discovered prostamide receptor (Finnegan et al., 2015).

  • Impact on Corneal Physiology : The prostamide and fatty acid ethanolamine pathways in the cornea could influence corneal physiology, adjacent tissues, and the aqueous humor (Urquhart et al., 2015).

  • Characterization of Prostamide Receptor(s) : Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes aid in characterizing a putative prostamide receptor(s) (Shelnut et al., 2015).

properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDJKSQFDUAGF-YIRKRNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PGD2 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prostaglandin D2 Ethanolamide

CAS RN

398138-28-8
Record name Prostaglandin D2 ethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398138-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PGD2 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AEM Elhassanny, DA Ladin, E Soliman… - Prostaglandins & Other …, 2019 - Elsevier
The combined incidence of melanoma and non-melanoma skin cancer (NMSC) is greater than the incidence of all other malignancies in the US. Previously, we demonstrated that the …
Number of citations: 16 www.sciencedirect.com
A Paquot, J Bestard-Escalas, GG Muccioli - dial.uclouvain.be
… ester (15deoxyδ12,14PGJ2-G)), prostaglandin ethanolamides (prostaglandin D2-ethanolamide (PGD2EA), prostaglandin E2-ethanolamide (PGE2-EA), … prostaglandin D2 ethanolamide …
Number of citations: 0 dial.uclouvain.be
CJ Fowler, G Tiger - Biochemical pharmacology, 2005 - Elsevier
In the present study, the abilities of cyclooxygenated derivatives of 1-arachidonoylglycerol and related compounds to prevent the metabolism of [ 3 H]2-oleoylglycerol and [ 3 H]…
Number of citations: 18 www.sciencedirect.com
S Vandevoorde, DM Lambert - Chemistry & biodiversity, 2007 - farm.ucl.ac.be
… Incubation of AEA (20 μm) with RAW264.7 activated by IFN-γ and LPS released prostaglandin D2 ethanolamide (PGD2-EA; 24) as major metabolite. In contrast, both PGE2-EA (18) and …
Number of citations: 56 www.farm.ucl.ac.be
A Zhang, Z Dong, T Yang - American Journal of Physiology …, 2006 - journals.physiology.org
In a separate study, we identified PGE 2 as a potent inhibitor of TGF-β 1 -induced epithelial-mesenchymal transition (EMT) in cultured Madin-Darby canine kidney (MDCK) cells (Zhang A…
Number of citations: 76 journals.physiology.org
H Liang, B Hu, L Chen, S Wang - … Acta (BBA)-Molecular Basis of Disease, 2020 - Elsevier
Drug Anatomical Therapeutic Chemical (ATC) classification system is a widely used and accepted drug classification system. It is recommended and maintained by World Health …
Number of citations: 12 www.sciencedirect.com
DK Trivedi, KA Hollywood, NJW Rattray, H Ward… - Analyst, 2016 - pubs.rsc.org
Adulteration of high quality food products with sub-standard and cheaper grades is a world-wide problem taxing the global economy. Currently, many traditional tests suffer from poor …
Number of citations: 115 pubs.rsc.org
A Wong - 2012 - eprints.nottingham.ac.uk
Bioactive lipids or lipids that activate specific signalling pathways are involved in the regulation and maintenance of normal bodily functions. Furthermore, bioactive lipid targets have …
Number of citations: 2 eprints.nottingham.ac.uk
E Soliman, SF Behairy, NN El-Maraghy, SM Elshazly - Life Sciences, 2019 - Elsevier
Peroxisome proliferator-activated receptor γ (PPAR-γ) agonist, pioglitazone, is used clinically to improve the glycemic state in patients with type-2 diabetes mellitus. Independent of its …
Number of citations: 46 www.sciencedirect.com
CCF Walker - 2022 - search.proquest.com
Dysfunctional inflammation is a major cause of severe diseases in dairy cows, such as coliform mastitis, leading to diminished milk production, negatively impacting cow well-being, and …
Number of citations: 0 search.proquest.com

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